2-Methyl-[1,3]thiazolo[4,5-b]pyridine
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Overview
Description
2-Methyl-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of both thiazole and pyridine rings. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of multiple reactive sites in its structure allows for a wide range of chemical modifications, leading to the development of various functional analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-[1,3]thiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acid and phosphorus oxychloride . Another approach involves the reaction of thiazole or thiazolidine derivatives followed by pyridine annulation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-[1,3]thiazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive sites on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[4,5-b]pyridine analogs.
Scientific Research Applications
2-Methyl-[1,3]thiazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory activities.
Industry: The compound can be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-[1,3]thiazolo[4,5-b]pyridine involves its interaction with various molecular targets. For instance, some derivatives of this compound have been reported to inhibit enzymes such as poly(ADP-ribose) polymerase-1 and DNA gyrase . These interactions lead to the disruption of cellular processes, ultimately resulting in the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Lacks the methyl group at the 2-position.
Thiazolo[5,4-b]pyridine: Differs in the position of the thiazole ring fusion.
Thiazolo[3,2-b]pyridine: Another positional isomer with different biological activities.
Uniqueness
2-Methyl-[1,3]thiazolo[4,5-b]pyridine is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and pharmacological properties. This structural feature allows for the development of derivatives with potentially enhanced biological activities.
Properties
IUPAC Name |
2-methyl-[1,3]thiazolo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-9-7-6(10-5)3-2-4-8-7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSWTRTYXLGAFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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